4-(5-Bromo-2-iodobenzyl)-morpholine
Description
4-(5-Bromo-2-iodobenzyl)morpholine is a halogenated morpholine derivative featuring a benzyl group substituted with bromine at position 5 and iodine at position 2. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its halogen substituents. For example, the synthesis of 4-(5-Bromo-2-iodobenzoyl)morpholine (a benzoyl analog) involves bromination of 2-iodobenzoic acid followed by morpholine coupling . This suggests that the benzyl variant could be synthesized via analogous methods, though stability and reactivity may differ due to the absence of a carbonyl group.
Properties
IUPAC Name |
4-[(5-bromo-2-iodophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRYUCLTDZNYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-iodobenzyl)-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-iodobenzyl bromide and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. A base like potassium carbonate is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 5-bromo-2-iodobenzyl bromide is added to a solution of morpholine and potassium carbonate in the chosen solvent. The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2-iodobenzyl)-morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(5-azido-2-iodobenzyl)-morpholine.
Scientific Research Applications
4-(5-Bromo-2-iodobenzyl)-morpholine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(5-Bromo-2-iodobenzyl)-morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Research Implications and Gaps
- Stability : Nitro- and sulfonyl-substituted morpholines show enhanced thermal stability compared to halogens, suggesting that 4-(5-Bromo-2-iodobenzyl)morpholine may require stabilization strategies for long-term storage .
Biological Activity
4-(5-Bromo-2-iodobenzyl)-morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The bromine and iodine substituents can significantly influence the compound's reactivity and biological activity. The general synthetic route may include:
- Formation of the Morpholine Ring : Using morpholine as a base, various electrophilic aromatic substitutions are performed to introduce the bromo and iodo groups.
- Modification of Aromatic Rings : The introduction of halogens can be achieved through halogenation reactions under controlled conditions.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen substituents often enhances the activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12 µg/mL |
| This compound | Escherichia coli | 15 µg/mL |
These results suggest that the compound could be effective in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound was evaluated against several cancer cell lines. The compound showed selective cytotoxicity towards human cancer cells, which is a desirable property in cancer therapeutics.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 10.5 | Breast Cancer |
| A549 | 8.3 | Lung Cancer |
| HCT116 | 7.1 | Colon Cancer |
These findings indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development in oncology.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or bacterial metabolism.
- Receptor Binding : It could bind to receptors that regulate apoptosis or cell cycle progression, leading to increased cancer cell death.
Case Studies
Several studies have provided insights into the structure-activity relationship (SAR) of similar compounds:
- Study on Halogenated Morpholines : A comparative analysis indicated that compounds with multiple halogen substitutions exhibited enhanced biological activities due to increased lipophilicity and binding affinity to target sites .
- In Silico Docking Studies : Molecular docking simulations have suggested that this compound has favorable binding interactions with targets implicated in cancer progression, supporting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
